An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a cycloaliphatic dianhydride that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. Its rigid and compact cyclobutane core imparts unique and desirable properties to the resulting polymers, including excellent thermal stability, high modulus, and superior dielectric properties. These characteristics make CBDA-based materials highly valuable in advanced applications such as liquid crystal display (LCD) alignment layers, 5G-enabled telecommunications hardware, and photosensitive polyimide materials for organic thin-film transistors.[1][2][3][4] This guide provides a comprehensive overview of CBDA, including its chemical and physical properties, detailed synthesis protocols, and key applications.
Chemical and Physical Properties
CBDA is a white to off-white crystalline powder that is sensitive to moisture.[5][6] Due to its rigid structure, it possesses a very high melting point.[1] While generally insoluble in water, it shows solubility in some organic solvents, particularly during the synthesis of poly(amic acid).
Table 1: General and Physical Properties of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
| Property | Value | Reference |
| CAS Number | 4415-87-6 | [5][7][8][9][10] |
| Molecular Formula | C₈H₄O₆ | [5][7][8][9][10] |
| Molecular Weight | 196.11 g/mol | [5][7][8][9][10] |
| Appearance | White to off-white powder/crystal | [5][6] |
| Melting Point | >300 °C | [1][2][4][5][9][11][12][13] |
| Boiling Point (Predicted) | 545.3 ± 50.0 °C | [2][4][11][13] |
| Density (Predicted) | 1.823 ± 0.06 g/cm³ | [2][4][13] |
| Solubility | Soluble in Toluene | [13] |
Table 2: Spectroscopic Data for Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
| Spectroscopic Technique | Key Features/Notes | Reference |
| FTIR (KBr Pellet) | The infrared spectrum of acid anhydrides typically shows two distinct C=O stretching peaks due to symmetric and asymmetric stretching modes. | [5] |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich and in databases such as PubChem. | [5] |
| ¹³C NMR | Spectra available from suppliers and in chemical databases. | [5] |
Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
The most common method for synthesizing CBDA is through the [2+2] photodimerization of maleic anhydride, followed by dehydration of the resulting cyclobutane-1,2,3,4-tetracarboxylic acid.[14]
Experimental Protocol: Photodimerization of Maleic Anhydride and Dehydration
This protocol is based on a method described in the literature.[1]
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Acetic anhydride
-
1,4-Dioxane
Equipment:
-
2L quartz glass photoreactor with UV lamps (300nm)
-
Stirrer
-
Cooler (air-cooling type)
-
Filtration apparatus
-
Vacuum dryer
-
Heating mantle
-
Freezer
Procedure:
Step 1: Photodimerization
-
To a 2L quartz glass photoreactor equipped with a stirrer and cooler, add 250 ml of ethyl acetate and 100 g of maleic anhydride.
-
Stir the mixture for complete mixing.
-
To prevent excessive temperature increase, start the air-cooling system.
-
Irradiate the mixture with UV light (300nm) for 24 hours with continuous stirring to prevent the reactants from adhering to the reactor walls.
-
A white solid product will form. Collect the solid by filtration.
-
Dry the white solid for 24 hours in a vacuum dryer at 60°C. This intermediate product is cyclobutane-1,2,3,4-tetracarboxylic acid.
Step 2: Dehydration and Recrystallization
-
Add the dried solid from Step 1 to acetic anhydride and dissolve it.
-
Slowly heat the solution to 150°C and maintain the reaction for 24 hours.
-
Filter the hot reaction solution through a filter paper to remove any impurities.
-
Place the filtered solution in a freezer at a temperature of 0°C or less for 24 hours to induce recrystallization, which will yield a yellow solid.
-
Collect the solid by filtration and wash it three times with 1,4-dioxane to remove any residual acetic anhydride.
-
Dry the final product, cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), in a vacuum oven at 60°C for 48 hours.
Applications in Polymer Chemistry
The primary application of CBDA is as a monomer for the synthesis of polyimides. The resulting polymers exhibit high thermal stability, excellent mechanical properties, and are often colorless, making them suitable for optical applications.[1]
Synthesis of Polyimides
Polyimides are synthesized through a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.
Step 1: Poly(amic acid) Formation CBDA is reacted with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at room temperature. The anhydride rings of CBDA open to form amide and carboxylic acid functionalities, resulting in a soluble poly(amic acid) solution.
Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through either thermal or chemical dehydration.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and heated to high temperatures (e.g., 200-350°C) to induce cyclodehydration, forming the imide rings.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine, is added to the poly(amic acid) solution at room temperature to facilitate the ring-closing reaction.
Safety and Handling
CBDA is a combustible solid and is sensitive to moisture.[5][8][13] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride is a valuable monomer for the development of advanced polymer materials. Its unique rigid structure translates into polyimides with exceptional thermal, mechanical, and optical properties. The synthesis of CBDA via photodimerization of maleic anhydride is a well-established method, enabling its use in a variety of high-tech applications. For researchers and professionals in materials science and drug development, a thorough understanding of CBDA's properties and reaction chemistry is essential for leveraging its full potential in creating next-generation materials.
References
- 1. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]
- 5. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride [lzchemical.com]
- 7. Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor [finechemicals.com.cn]
- 8. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (≥94%) - Amerigo Scientific [amerigoscientific.com]
- 9. シクロブタン-1,2,3,4-テトラカルボン酸二無水物 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride CAS#: 4415-87-6 [amp.chemicalbook.com]
- 14. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
